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Compound of Interest

Compound Name:

(R)-1-(tert-

Butoxycarbonyl)aziridine-2-

carboxylic acid

Cat. No.: B1170921 Get Quote

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a high-value chiral building block in

modern synthetic and medicinal chemistry. Its significance lies in the unique combination of a

strained three-membered aziridine ring and a carboxylic acid moiety, all under the

stereochemical control of the (R)-configuration at the C2 position. The tert-butoxycarbonyl

(Boc) group serves as a crucial protecting group for the nitrogen, activating the ring for

controlled nucleophilic attack while preventing unwanted side reactions.[1]

This strained heterocycle is a versatile precursor for synthesizing a wide array of non-

proteinogenic α- and β-amino acids, peptidomimetics, and complex heterocyclic systems that

are cornerstones of novel therapeutic agents.[1][2] Given its role as a foundational component,

the absolute and unambiguous confirmation of its structure, purity, and stereochemical integrity

is not merely a quality control step; it is a prerequisite for the success of any multi-step

synthesis that relies upon it.

This guide provides a comprehensive framework for the structural elucidation of (R)-1-(tert-
Butoxycarbonyl)aziridine-2-carboxylic acid. We will move beyond simple data reporting to

explain the causal logic behind the selection of analytical techniques and the interpretation of

their results, establishing a self-validating system for structural confirmation.
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The first step in any analysis is to understand the fundamental properties of the molecule. This

data provides the theoretical basis for the experimental results that will follow.

Property Value Source(s)

IUPAC Name

(2R)-1-[(tert-

butoxy)carbonyl]aziridine-2-

carboxylic acid

[3]

CAS Number 1286768-92-0 [3][4][5]

Molecular Formula C₈H₁₃NO₄ [3][5][6]

Molecular Weight 187.19 g/mol [3][5]

Appearance
Typically a white to off-white

solid
General Knowledge

Purity (Typical) ≥97% [3][5][6]

Storage
Room temperature, under inert

atmosphere
[3][5]

Synthesis Context: Anticipating Analytical
Challenges
A robust analytical strategy is informed by the synthetic route used to create the molecule.

Understanding the synthesis allows the analyst to anticipate potential impurities, byproducts,

and isomeric contaminants. The most common routes to N-Boc-aziridine-2-carboxylates

involve:

Cyclization of Amino Alcohols: A primary method involves the conversion of a 1,2-amino

alcohol precursor (e.g., from L-serine) where the hydroxyl group is transformed into a good

leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom to

form the aziridine ring.[1]

Asymmetric Aziridination: Chiral catalysts can be used to induce the formation of the

aziridine ring from α,β-unsaturated esters or aldehydes, often with high enantioselectivity.[7]
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Potential Impurities to Consider:

Starting Materials: Unreacted amino alcohol precursors or their activated intermediates.

Ring-Opened Products: Due to the high ring strain, the aziridine can react with nucleophiles

(including water) present during workup or storage, leading to the corresponding amino

alcohol.

Enantiomeric Impurity: The (S)-enantiomer, if the asymmetric synthesis is not perfectly

selective.

Solvent Residues: Residual solvents from purification steps (e.g., ethyl acetate, hexanes,

dichloromethane).

Core Analytical Techniques for Structural
Elucidation
A multi-technique approach is essential for unambiguous structural confirmation. No single

technique can provide all the necessary information. The logical workflow for analysis is

outlined below.

Final Confirmation

NMR Spectroscopy
(¹H, ¹³C, COSY)

Mass Spectrometry
(ESI-MS)

Integrated Structural
Confirmation Report

FTIR Spectroscopy Chromatography
(HPLC/UPLC) Chiral HPLC Polarimetry

Click to download full resolution via product page

Caption: Integrated workflow for the structural analysis of (R)-Boc-aziridine-2-carboxylic acid.
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NMR is the most powerful tool for elucidating the precise connectivity of the molecule. For this

compound, ¹H and ¹³C NMR are essential.

Causality: The high ring strain and unique electronic environment of the aziridine ring result in a

characteristic and predictable set of signals in the NMR spectrum. The chemical shifts and,

more importantly, the coupling constants (J-values) between the protons on the three-

membered ring provide definitive proof of its integrity.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Proton
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Notes

-C(CH₃)₃ (Boc

group)
~1.4 - 1.5 singlet (s) N/A

A large, sharp

singlet

integrating to 9

protons is a

hallmark of the

Boc protecting

group.

Aziridine CH₂ (H-

3)
~2.0 - 2.8

multiplet (m) or

dd

Jgem ≈ 2-4, Jcis

≈ 6-8, Jtrans ≈ 3-

5

These two

protons are

diastereotopic.

They will appear

as distinct

signals, often as

a doublet of

doublets (dd)

each. The exact

shifts and

couplings are

highly diagnostic

of the aziridine

ring structure.

Based on similar

structures, one

proton might

appear around δ

2.3-2.8 and the

other slightly

downfield.[8][9]

Aziridine CH (H-

2)

~2.5 - 3.0 dd Jcis ≈ 6-8, Jtrans

≈ 3-5

This proton is

coupled to the

two H-3 protons.

Its multiplicity

and coupling
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constants must

be consistent

with the H-3

signals to

confirm the ring

structure. Its

position adjacent

to the carboxylic

acid will shift it

downfield.[9]

-COOH

(Carboxylic Acid)
> 9.0 (variable)

broad singlet (br

s)
N/A

The chemical

shift of the acidic

proton is highly

dependent on

concentration

and solvent. It is

often broad and

may exchange

with D₂O.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Notes

-C(CH₃)₃ (Boc group) ~28.0 - 28.5

A single, intense signal for the

three equivalent methyl

carbons of the Boc group.

Aziridine CH₂ (C-3) ~30.0 - 35.0

The upfield shift is

characteristic of the strained

ring carbon. Data from related

structures supports this range.

[8]

Aziridine CH (C-2) ~34.0 - 40.0

Also shifted upfield due to ring

strain, but slightly downfield of

C-3 due to the deshielding

effect of the adjacent

carboxylic acid.[8]

-C(CH₃)₃ (Boc group) ~80.0 - 82.0
The quaternary carbon of the

Boc group.

C=O (Boc carbamate) ~160.0 - 165.0
The chemical shift for the

carbamate carbonyl.

C=O (Carboxylic Acid) ~170.0 - 175.0

The carboxylic acid carbonyl

typically appears further

downfield than the carbamate

carbonyl. Data from similar

compounds shows this

carbonyl around 170-173 ppm.

[8]

Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight and can offer structural information

through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to

the polarity of the carboxylic acid.
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Causality: ESI allows for the gentle ionization of the molecule, primarily forming the

pseudomolecular ions [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. The high-resolution

mass obtained must match the calculated exact mass of C₈H₁₃NO₄ to within a few parts per

million (ppm), providing unequivocal confirmation of the elemental composition.

Expected Results:

Mode: ESI-Negative or ESI-Positive

Calculated Exact Mass: 187.0845

Observed Ion (Positive Mode): [M+H]⁺ = 188.0917

Observed Ion (Negative Mode): [M-H]⁻ = 186.0771

Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene from

the Boc group is a very common and diagnostic fragmentation pathway. Loss of CO₂ (-44

Da) from the carboxylic acid is also expected.

Chiral Analysis
Confirming the enantiomeric purity is critical. The "R" designation is not a trivial detail; it is a

core structural feature.

Causality: Enantiomers have identical physical properties except for their interaction with plane-

polarized light and other chiral entities. Therefore, specialized techniques are required to

differentiate them.

Methods:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for

determining enantiomeric excess (e.e.). The molecule is passed through a column containing

a chiral stationary phase (CSP). The differential interaction between the (R) and (S)

enantiomers and the CSP leads to different retention times, allowing for their separation and

quantification.

Optical Rotation (Polarimetry): The (R)-enantiomer will rotate plane-polarized light in a

specific direction with a specific magnitude. While less quantitative for purity than chiral
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HPLC, it provides a rapid confirmation of the bulk sample's chiral nature. The measured

specific rotation should be compared to a literature or reference standard value.

Experimental Protocols
These protocols are designed to be self-validating by including system suitability and control

checks.

Protocol 4.1: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh 5-10 mg of (R)-1-(tert-Butoxycarbonyl)aziridine-2-
carboxylic acid into a clean, dry NMR tube.

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol

(MeOD). CDCl₃ is preferred for resolving the aziridine protons, but MeOD can be used if

solubility is an issue, though the acidic proton will exchange.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Acquisition: Acquire ¹H, ¹³C, and 2D COSY spectra on a spectrometer operating at ≥400

MHz for ¹H.

Validation Check: Ensure the TMS peak is sharp and at 0.00 ppm. Check the solvent

residual peak for correct chemical shift and low intensity. The COSY spectrum must show

correlation between the H-2 and H-3 protons, validating their connectivity.

Protocol 4.2: High-Resolution Mass Spectrometry
(HRMS) Analysis

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF,

Orbitrap).
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Calibration: Calibrate the instrument immediately before the run using a known calibration

standard to ensure mass accuracy.

Acquisition (Negative Ion Mode): Infuse the sample solution and acquire data in negative ion

mode, scanning a mass range that includes the expected m/z of 186.0771.

Data Analysis: Determine the m/z of the most intense peak corresponding to [M-H]⁻.

Calculate the mass error in ppm: [(Observed Mass - Theoretical Mass) / Theoretical Mass] *

10^6.

Validation Check: The mass error must be < 5 ppm for confident assignment of the elemental

composition.

Protocol 4.3: Chiral HPLC for Enantiomeric Excess (e.e.)
Determination

Column Selection: Choose a suitable chiral column, such as one based on immobilized

polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC). Method development may be

required.

Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol, often with a

small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shape

for the carboxylic acid.

Sample Preparation: Prepare a standard solution of the sample at ~1 mg/mL in the mobile

phase.

Racemic Standard: If available, inject a sample of the racemic (R/S)-1-(tert-

Butoxycarbonyl)aziridine-2-carboxylic acid to determine the retention times of both

enantiomers and confirm baseline separation. This is a critical validation step.

Analysis: Inject the (R)-enantiomer sample. Integrate the peak areas for both the (R) and any

potential (S) enantiomer.

Calculation: Calculate the enantiomeric excess: e.e. (%) = [(Area_R - Area_S) / (Area_R +

Area_S)] * 100.
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Validation Check: The resolution between the (R) and (S) peaks in the racemic standard

should be > 1.5. The e.e. for the sample should meet the required specification (typically

>98%).

Conclusion
The structural analysis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid requires a

disciplined, multi-faceted approach. By integrating data from NMR for connectivity, HRMS for

elemental composition, and chiral chromatography for stereochemical fidelity, a complete and

unambiguous picture of the molecule is formed. The causality-driven methodologies and self-

validating protocols outlined in this guide ensure that this critical building block can be used

with the highest degree of confidence in demanding research and drug development

applications.

References
Singh, G. S., & D'hooghe, M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring
opening, and ring expansion. Chemical Reviews, 112(9), 4778-4823.
ChemicalBook. (2022). (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | 1286768-
92-0.
LabSolu. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid.
ChemicalBook. (n.d.). 181212-91-9((S)-N-Boc-aziridine-2-carboxylic acid) Product
Description.

Krasnova, L., & Bakulev, V. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-

Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular

Sciences, 22(18), 9861. [Link]

PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid. [Link]

Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing

Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link]

Legters, J. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC
ESTERS.

Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing

Dipeptides. Semantic Scholar. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1170921?utm_src=pdf-body
https://www.benchchem.com/product/b1170921?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469315/
https://pubchem.ncbi.nlm.nih.gov/compound/7009128
https://www.researchgate.net/publication/361483324_The_Synthesis_of_2R-Aziridine-2-carboxylic_Acid_Containing_Dipeptides
https://www.semanticscholar.org/paper/The-Synthesis-of-(2R)-Aziridine-2-carboxylic-Acid-Kuzmi%C4%8D-Skoog/97262f3a69a48f430b8c62c9657b9c9f0868f005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CP Lab Safety. (n.d.). 1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, min 97%, 250 mg.
Advanced ChemBlocks. (n.d.). (2S)-1-Boc-aziridine-2-carboxylic acid.

Gembarska, N., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid

derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 6301. [Link]

BLDpharm. (n.d.). 181212-91-9|1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid.

Krasnova, L., & Bakulev, V. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-

Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. [Link]

Štefane, B., & Požgan, F. (2018). An Easy Route to Aziridine Ketones and Carbinols.

Molecules, 23(11), 2997. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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